5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Overview
Description
“5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” is a chemical compound . It belongs to the class of organic compounds known as indolines .
Synthesis Analysis
The synthesis of similar compounds involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Chemical Reactions Analysis
While specific chemical reactions involving “5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” are not available in the retrieved data, similar compounds have been used in various chemical reactions. For instance, catalytic protodeboronation of pinacol boronic esters has been reported .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Reactivity : A study by Azuma et al. (2003) detailed the synthesis of a chlorinated pyridinecarbonitrile compound, showing its reactivity with alkyl- and arylamines to yield corresponding pyridinecarbonitriles (Azuma et al., 2003). Similarly, Mathews et al. (2008) synthesized various pyridinecarbonitriles effectively under different conditions (Mathews et al., 2008).
New Derivative Synthesis : Al-Issa (2012) described the synthesis of a new series of pyridine and fused pyridine derivatives, exploring reactions with various agents to yield diverse compounds (Al-Issa, 2012).
Pyrazolo Pyridine Derivatives : Zedan et al. (2020) prepared two pyridine derivatives and analyzed their structural, optical, and diode characteristics, demonstrating their utility in various applications (Zedan et al., 2020).
Applications in Chemistry and Engineering
Corrosion Inhibition : A study by Dandia et al. (2013) synthesized pyrazolopyridine derivatives, investigating their effect on corrosion of mild steel in acidic conditions, indicating potential industrial applications (Dandia et al., 2013).
Functionalization for Synthesis : Showalter et al. (1981) presented synthetic pathways to functionalize pyridinecarbonitriles for various chemical applications (Showalter et al., 1981).
Versatile Intermediate Synthesis : Channapur et al. (2019) described the synthesis of a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles, illustrating the compound's utility in complex organic syntheses (Channapur et al., 2019).
Analytical and Spectroscopic Studies
Spectroscopic Analysis : Tranfić et al. (2011) conducted an X-ray and spectroscopic analysis of a pyridine derivative, providing insight into its structural and spectral properties (Tranfić et al., 2011).
Fluorescence Properties : Girgis et al. (2004) synthesized N-[(pyridinecarbonitrile)-2-yl] amino acid esters and evaluated their fluorescence properties, contributing to the understanding of these compounds' optical characteristics (Girgis et al., 2004).
properties
IUPAC Name |
5-chloro-2-oxo-6-propan-2-yl-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-5(2)8-7(10)3-6(4-11)9(13)12-8/h3,5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNVGZMURDWNGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C(=O)N1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401162998 | |
Record name | 5-Chloro-1,2-dihydro-6-(1-methylethyl)-2-oxo-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401162998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
CAS RN |
1203898-28-5 | |
Record name | 5-Chloro-1,2-dihydro-6-(1-methylethyl)-2-oxo-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203898-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,2-dihydro-6-(1-methylethyl)-2-oxo-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401162998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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